(1S,4R)-Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate
(1S,4R)-Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate
Brand Name:
Vulcanchem
CAS No.:
168683-02-1
VCID:
VC21068729
InChI:
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-9-6-5-8(7-9)10(14)16-4/h5-6,8-9H,7H2,1-4H3,(H,13,15)/t8-,9+/m1/s1
SMILES:
CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)OC
Molecular Formula:
C12H19NO4
Molecular Weight:
241.28 g/mol
(1S,4R)-Methyl 4-((tert-butoxycarbonyl)amino)cyclopent-2-enecarboxylate
CAS No.: 168683-02-1
Cat. No.: VC21068729
Molecular Formula: C12H19NO4
Molecular Weight: 241.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 168683-02-1 |
|---|---|
| Molecular Formula | C12H19NO4 |
| Molecular Weight | 241.28 g/mol |
| IUPAC Name | methyl (1S,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-2-ene-1-carboxylate |
| Standard InChI | InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-9-6-5-8(7-9)10(14)16-4/h5-6,8-9H,7H2,1-4H3,(H,13,15)/t8-,9+/m1/s1 |
| Standard InChI Key | HKLDTKMTZPXEAZ-BDAKNGLRSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C=C1)C(=O)OC |
| SMILES | CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)NC1CC(C=C1)C(=O)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator